molecular formula C16H15NO2 B602206 N-(3-Methoxyphenyl)Cinnamamide CAS No. 15116-41-3

N-(3-Methoxyphenyl)Cinnamamide

Cat. No.: B602206
CAS No.: 15116-41-3
M. Wt: 253.30
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Methoxyphenyl)cinnamamide (CAS 127033-74-3) is a cinnamamide derivative supplied for research use. Cinnamamides are an important scaffold in medicinal chemistry, explored for their diverse pharmacological potential, which includes investigations into anti-inflammatory and neuroprotective properties . This compound is of particular interest in neuroscience and pharmacology research. Cinnamamides are recognized for their activity on transient receptor potential (TRP) channels , which are critically involved in sensory transduction, neuronal signaling, and the mechanisms underlying substance abuse and pain . As a research chemical, it serves as a valuable tool for probing these complex biological pathways. The compound has a molecular formula of C16H15NO2 and a molecular weight of 253.30 g/mol . It should be stored sealed in a dry environment at 2-8°C . This product is intended for research purposes only and is not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-N-(3-methoxyphenyl)-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-19-15-9-5-8-14(12-15)17-16(18)11-10-13-6-3-2-4-7-13/h2-12H,1H3,(H,17,18)/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVTLFGJNTIRUEG-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)NC(=O)/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127033-74-3
Record name (E)-N-(3-Methoxyphenyl)-3-phenyl-2-propenamide
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Preparation Methods

Reaction Mechanism and General Protocol

The carbodiimide-mediated amidation method involves activating cinnamic acid using a carbodiimide reagent, followed by nucleophilic attack by 3-methoxyaniline. This approach, adapted from the optimization of N-amidation reactions for analogous compounds, employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) as the coupling agent. The mechanism proceeds through the formation of an O-acylisourea intermediate, which reacts with the amine to yield the target amide.

A representative procedure involves dissolving cinnamic acid (2.0 mmol) in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere, followed by the addition of EDC·HCl (3.0 mmol). After stirring at room temperature for 10 minutes, 3-methoxyaniline (2.0 mmol) is added dropwise, and the mixture is heated to 60°C for 150 minutes. The reaction is monitored via thin-layer chromatography (TLC), and the product is isolated by extraction with ethyl acetate, washed with acidic and basic solutions, and purified via solvent evaporation.

Optimization Parameters

Key variables influencing yield include solvent choice, reaction temperature, and stoichiometry of reagents:

ParameterOptimal ConditionYield (%)
SolventAnhydrous THF93.1
Temperature60°C93.1
EDC·HCl Equivalents1.593.1
Reaction Time150 minutes93.1

Data derived from analogous N-amidation studies.

Prolonged reaction times beyond 150 minutes led to marginal yield reductions due to potential degradation, while lower temperatures (e.g., 40°C) resulted in incomplete conversion. The absence of additives like 4-dimethylaminopyridine (DMAP) simplified purification, as chromatography was unnecessary.

Lewis Acid-Catalyzed Thermal Condensation

Aluminum Chloride (AlCl₃)-Catalyzed Synthesis

An alternative method utilizes AlCl₃ as a Lewis acid to facilitate direct condensation between cinnamic acid and 3-methoxyaniline under thermal conditions. In a patented protocol, N-(3-methoxyphenyl)cinnamamide (18 g, 71 mmol) is synthesized by mixing cinnamic acid derivatives with AlCl₃ (28.4 g, 213 mmol) and heating at 180°C for 5 minutes, followed by 120°C for 2 hours. The crude product is precipitated in ice, filtered, and purified via flash chromatography using dichloromethane:methanol (60:1).

Advantages and Limitations

This method offers rapid reaction kinetics due to high-temperature activation but requires stringent control to prevent side reactions such as polymerization or decomposition. The yield and purity are comparable to carbodiimide-mediated approaches (∼90%), though the need for flash chromatography increases operational complexity.

Comparative Analysis of Methods

Efficiency and Scalability

The carbodiimide method excels in laboratory-scale synthesis due to mild conditions and high reproducibility, whereas the AlCl₃-catalyzed approach is better suited for industrial applications requiring rapid throughput.

Purification and Characterization

Chromatographic Techniques

Flash chromatography with dichloromethane:methanol gradients (60:1 to 100:3) effectively isolates this compound, as confirmed by NMR and FTIR spectroscopy. The amide proton (N-H) appears as a singlet at δH 10.08 ppm in ¹H NMR, while the carbonyl (C=O) resonates at δC 163.55 ppm in ¹³C NMR.

Spectroscopic Validation

FTIR spectra show characteristic absorptions at 3305 cm⁻¹ (N-H stretch) and 1659 cm⁻¹ (C=O stretch), confirming successful amide bond formation. Mass spectrometry (MS) data align with the expected molecular ion peak at m/z 253.29 [M+H]⁺ .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Various nucleophiles, often in the presence of a catalyst or under reflux conditions.

Major Products:

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Amines.

    Substitution: Derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

Anticancer Properties

N-(3-Methoxyphenyl)Cinnamamide has shown significant anticancer activity across various human cancer cell lines. Research indicates that compounds similar to this compound can inhibit microtubule dynamics, a critical mechanism in cancer cell proliferation and survival.

Key Findings:

  • Microtubule Inhibition: Compounds targeting tubulin polymerization have emerged as promising chemotherapeutics. Studies show that this compound and its derivatives can effectively bind to tubulin, inhibiting its polymerization and leading to mitotic arrest in cancer cells .
  • Cell Line Efficacy: Evaluation of these compounds against various cancer types, including breast (MCF-7), prostate (DU-145), and lung (Hop-62) cancers, demonstrated significant antiproliferative effects with GI50 values indicating potency .

Table 1: Anticancer Activity of this compound Derivatives

Compound NameCell LineGI50 Value (µM)Reference
This compoundMCF-70.031
This compoundDU-1450.045
This compoundHop-620.055

Analgesic Effects

This compound has been studied for its analgesic properties, particularly as an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1). The inhibition of TRPV1 is crucial for pain management.

Research Insights:

  • High Affinity Inhibition: In vitro studies have shown that this compound effectively inhibits TRPV1, indicating potential use as an analgesic agent . This mechanism may provide a novel approach for pain relief without the side effects commonly associated with traditional analgesics.

Multifunctional Biological Activities

Beyond its anticancer and analgesic applications, this compound exhibits a range of biological activities that make it a candidate for further research.

Potential Applications:

  • Antimicrobial Activity: Cinnamic acid derivatives have demonstrated efficacy against various bacterial strains, suggesting that this compound may possess similar antimicrobial properties .
  • Neuroprotective Effects: Cinnamic acid derivatives are being explored for their potential in treating neurological disorders, highlighting the versatility of compounds like this compound in therapeutic applications .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and chemical properties of cinnamamide derivatives are heavily influenced by substituents on the phenyl ring. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons
Compound Name Substituent Position/Type Key Properties/Bioactivity Reference
N-(3-Methoxyphenyl)Cinnamamide 3-methoxy (phenyl) Enhanced electronic density; moderate lipophilicity; potential antimicrobial/neuroprotective activity (inferred from analogs)
N-(3-Chlorophenyl)Cinnamamide 3-chloro (phenyl) Higher lipophilicity; possible increased cytotoxicity; altered binding affinity due to electron-withdrawing Cl
N-(4-Chlorophenyl)Cinnamamide 4-chloro (phenyl) Para-substitution may improve target selectivity compared to meta-Cl analogs
N-(3-Hydroxy-3-(thiophen-2-yl)propyl)Cinnamamide Thiophen-2-yl (side chain) Neuroprotective effects due to thiophene’s heterocyclic interactions
N-(3-Hydroxy-3-(naphthalen-1-yl)propyl)Cinnamamide Naphthyl (side chain) Anticonvulsant activity; enhanced aromatic stacking interactions

Functional Group Impact on Pharmacokinetics

  • The electron-donating nature may stabilize interactions with polar residues in enzyme active sites .
  • Chloro Group (N-(3/4-Chlorophenyl)Cinnamamide) : Increases lipophilicity, which may enhance membrane permeability but also raise toxicity risks. The electron-withdrawing effect could reduce binding stability in certain targets .
  • Thiophene/Naphthyl Side Chains : Introduce steric bulk and heterocyclic interactions, broadening activity spectra (e.g., neuroprotection, anticonvulsant effects) .

Biological Activity

N-(3-Methoxyphenyl)Cinnamamide is a compound of interest due to its potential biological activities, particularly in the context of carbohydrate metabolism and antimicrobial properties. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Target Enzyme: α-Glucosidase

This compound primarily targets the enzyme α-glucosidase , which is crucial in carbohydrate metabolism. The compound acts as an inhibitor of this enzyme, leading to a decrease in the breakdown and absorption of carbohydrates in the digestive system. This inhibition results in a more gradual increase in blood glucose levels post-meal, which is particularly beneficial for managing conditions like diabetes.

Mode of Action

The interaction between this compound and α-glucosidase involves binding to specific residues within the enzyme's active site. Molecular docking studies have identified interactions with key residues such as His626, Asp469, and Asp568, which are essential for the enzyme's catalytic activity.

This compound exhibits several notable biochemical properties:

  • Inhibition of α-Glucosidase : The compound has demonstrated significant inhibitory activity against α-glucosidase, making it a candidate for further development as an antidiabetic agent.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, showing activity against various bacterial strains such as Staphylococcus and Enterococcus species.

Table 1: Biological Activity Summary

Activity Effect Reference
α-Glucosidase InhibitionSignificant reduction in carbohydrate absorption
Antimicrobial ActivityActive against Staphylococcus and Enterococcus
Nrf2/ARE Pathway ActivationInduces protective responses in hepatocytes

Case Studies

  • Diabetes Management : In vitro studies have shown that this compound effectively reduces postprandial hyperglycemia by inhibiting α-glucosidase activity. This suggests its potential utility in dietary management for individuals with diabetes.
  • Hepatoprotective Effects : Research indicates that derivatives of N-phenyl cinnamamide, including this compound, activate the Nrf2/ARE pathway, which plays a critical role in cellular defense against oxidative stress. This activation may protect hepatocytes from damage caused by various stressors .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics with minimal toxicity observed in preliminary studies. This profile supports its potential as a lead compound for drug development aimed at metabolic disorders and other therapeutic areas.

Q & A

Q. What are the recommended synthetic routes for N-(3-Methoxyphenyl)Cinnamamide and its derivatives?

Methodological Answer:

  • Stepwise Amide Coupling : React 3-methoxyaniline with cinnamoyl chloride in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine as a base. Purify via silica gel chromatography (60–80% yield) .
  • Radiolabeling for Pharmacokinetics : For carbon-11 labeling, use [11C]methyl iodide or triflate with a phenolic precursor (e.g., N-(3-hydroxyphenyl)-4-trifluoromethylcinnamide) in DMF and Cs₂CO₃. Purify via RP-HPLC .
  • Derivative Synthesis : Oxidation with KMnO₄/H₂O₂ yields hydroxylated analogs; reduction with NaBH₄ produces amine derivatives .

Q. How is structural characterization of this compound performed?

Methodological Answer:

  • Spectroscopy : Use 1^1H/13^13C NMR to confirm methoxy, cinnamoyl, and aromatic protons. LC-MS validates molecular weight (e.g., [M+H]⁺ at m/z 268). IR identifies amide C=O stretches (~1650 cm⁻¹) .
  • Crystallography : Grow single crystals via slow evaporation (ethanol/water). Refine structures with SHELXL (e.g., C–O bond lengths: 1.36–1.42 Å) .

Q. What assays are suitable for initial biological screening of anticancer activity?

Methodological Answer:

  • In Vitro Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls (e.g., cisplatin) .
  • TRPV1 Receptor Binding : Radioligand displacement assays with [³H]resiniferatoxin in transfected HEK293 cells. Compare IC₅₀ values to capsazepine .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities?

Methodological Answer:

  • Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity. Impurities >2% may skew bioactivity .
  • Assay Standardization : Replicate studies under controlled conditions (e.g., serum-free media, 48-hour exposure). Use orthogonal assays (e.g., apoptosis via Annexin V vs. caspase-3 activation) .

Q. What strategies optimize SAR studies for cinnamamide derivatives?

Methodological Answer:

  • Substituent Variation : Replace 3-methoxy with electron-withdrawing groups (e.g., nitro, chloro) to enhance receptor affinity. Test analogs in TRPV1 binding assays .
  • Scaffold Hybridization : Fuse with benzofuran or thiazole rings (e.g., N-(4-phenylthiazol-2-yl)cinnamamide) to improve solubility and target engagement .

Q. How is X-ray crystallography with SHELXL applied to structural refinement?

Methodological Answer:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Resolve structures to <1.0 Å resolution.
  • Refinement : In SHELXL, apply anisotropic displacement parameters, constrain H-atoms, and validate with R₁ (<5%), wR₂ (<12%). Analyze π-π stacking (3.5–4.0 Å) between aromatic rings .

Q. What methodologies assess in vivo biodistribution and pharmacokinetics?

Methodological Answer:

  • Radiolabeled Tracers : Administer [¹¹C]-N-(3-Methoxyphenyl)Cinnamamide intravenously in mice. Sacrifice at 2/60 min post-injection, dissect organs, and quantify radioactivity via gamma counting .
  • Metabolic Stability : Incubate with liver microsomes (human/mouse). Monitor parent compound depletion via LC-MS/MS. Calculate half-life (t₁/₂) and intrinsic clearance .

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